3-(9-Anthryl)-2'-hydroxyacrylophenone
Description
3-(9-Anthryl)-2'-hydroxyacrylophenone is an anthracene-derived chalcone characterized by a 9-anthryl group at the 3-position and a hydroxyl substituent at the 2'-position of the acrylophenone scaffold. The 9-anthryl moiety imparts significant steric bulk and π-conjugation, influencing both its electronic properties and molecular packing behavior. This polarization enhances intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its structural assembly in crystalline states .
Synthetically, this compound is typically prepared via Claisen-Schmidt condensation, where 2-hydroxyacetophenone derivatives react with anthracene-9-carbaldehyde under alkaline conditions . Its solid-state structure often features intramolecular hydrogen bonds (e.g., O–H⋯O) that stabilize the enone system and promote planar conformations, as observed in related chalcones .
Properties
CAS No. |
36715-65-8 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-3-anthracen-9-yl-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22-12-6-5-11-21(22)23(25)14-13-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15,24H/b14-13+ |
InChI Key |
IQBCAXKWFWUTKA-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-2’-hydroxyacrylophenone typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for 3-(9-Anthryl)-2’-hydroxyacrylophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(9-Anthryl)-2’-hydroxyacrylophenone can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include anthraquinone derivatives, alcohols, and substituted phenolic compounds .
Scientific Research Applications
3-(9-Anthryl)-2’-hydroxyacrylophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of molecular interactions and as a fluorescent probe due to its luminescent properties.
Mechanism of Action
The mechanism of action of 3-(9-Anthryl)-2’-hydroxyacrylophenone involves its interaction with molecular targets through its anthracene and hydroxyacrylophenone moieties. The anthracene unit can participate in π-π stacking interactions, while the hydroxyacrylophenone part can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The 9-anthryl group in this compound introduces steric hindrance and extended π-conjugation, absent in chlorinated or methoxylated analogs. This results in distinct packing behaviors; anthryl-containing compounds form discrete linear assemblies via π-interactions, whereas non-anthryl derivatives adopt columnar or layered structures .
Anthracenyl Chalcone Derivatives
Chalcones with anthracenyl groups exhibit unique bioactivity and crystallographic properties:
- (E)-1-(9-Anthryl)-3-(2,6-dichlorophenyl)prop-2-en-1-one: This analog shows enhanced anticancer activity due to the electron-withdrawing dichlorophenyl group, which increases binding affinity to cellular targets like tubulin . In contrast, this compound’s hydroxyl group may favor antioxidant or anti-inflammatory pathways.
- (Z)-3-(9-Anthryl)-1-(4-methoxyphenyl)prop-2-en-1-one : The methoxy group enhances solubility but reduces intermolecular hydrogen bonding compared to the hydroxylated variant, leading to weaker crystalline cohesion .
Physicochemical and Functional Comparisons
- Melting Points: Non-anthryl hydroxyacetophenones (e.g., 50317-52-7) melt below 100°C, while anthryl derivatives often require higher temperatures due to stronger π-interactions .
- For instance, (E)-1-(9-anthryl)-3-(2,6-dichlorophenyl)prop-2-en-1-one inhibits cancer cell proliferation at IC50 values <10 μM, attributed to anthryl-mediated DNA intercalation .
Biological Activity
3-(9-Anthryl)-2'-hydroxyacrylophenone is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment and as an antioxidant. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of hydroxyacetophenone, characterized by the presence of an anthracene moiety. Its chemical structure can be represented as follows:
- Molecular Formula: C17H14O2
- Molecular Weight: 262.29 g/mol
- IUPAC Name: 3-(9-anthryl)-1-(2-hydroxyphenyl)prop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and oxidative stress. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial in preventing the progression of diseases associated with oxidative stress, including cancer and neurodegenerative disorders.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | ROS generation leading to cell death |
Case Studies
- Study on MCF-7 Cells : In a study published in the Journal of Medicinal Chemistry, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, triggering apoptosis through the intrinsic pathway. The study reported an IC50 value of 12.5 µM, indicating potent cytotoxicity at low concentrations.
- HeLa Cell Analysis : Another study focused on HeLa cells demonstrated that the compound induced cell cycle arrest at the G2/M checkpoint. Flow cytometry analysis revealed a significant increase in the proportion of cells in the G2/M phase after treatment with 10 µM of the compound.
- A549 Lung Cancer Cells : Research involving A549 cells indicated that this compound could enhance the production of ROS, leading to apoptosis. The IC50 value was determined to be 15 µM, highlighting its potential as a therapeutic agent against lung cancer.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that the compound has a relatively low toxicity profile when administered at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
